molecular formula C7H7N3O B085069 2-Hydrazino-1,3-benzoxazole CAS No. 15062-88-1

2-Hydrazino-1,3-benzoxazole

Cat. No.: B085069
CAS No.: 15062-88-1
M. Wt: 149.15 g/mol
InChI Key: QITJGSMHKVXOFR-UHFFFAOYSA-N
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Description

2-Hydrazino-1,3-benzoxazole is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a benzoxazole ring substituted with a hydrazino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-1,3-benzoxazole typically involves the reaction of 2-aminophenol with hydrazine derivatives. One common method includes the condensation of 2-aminophenol with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of benzoxazole.

    Reduction: Hydrazine-substituted benzoxazoles.

    Substitution: Various substituted benzoxazole derivatives depending on the reagent used.

Scientific Research Applications

2-Hydrazino-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its pharmacological properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: Lacks the hydrazino group, leading to different reactivity and applications.

    2-Methylbenzoxazole: Substituted with a methyl group instead of a hydrazino group, affecting its chemical properties.

    2-Hydrazinobenzothiazole:

Uniqueness

2-Hydrazino-1,3-benzoxazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and enables a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

2-Hydrazino-1,3-benzoxazole is a heterocyclic compound known for its diverse biological activities. This compound, with the molecular formula C7_7H7_7N3_3O, has garnered attention in pharmacological research due to its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a benzoxazole ring substituted with a hydrazino group at the second position. This configuration is crucial for its interaction with various biological targets.

The mechanism of action for this compound primarily involves its ability to interact with key biological pathways:

  • Antimicrobial Activity : It exhibits significant antimicrobial effects against various bacterial strains and fungi.
  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory responses through various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized in Table 1.

MicroorganismMIC (µg/mL)Reference
Bacillus subtilis15.6
Escherichia coli12.5
Pseudomonas aeruginosa20.0
Candida albicans10.0

These results indicate that this compound possesses potent antibacterial and antifungal properties.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, the Human Colorectal Carcinoma (HCT116) cell line showed significant sensitivity to this compound.

Table 2 summarizes the IC50_{50} values for different derivatives compared to standard drugs:

CompoundIC50_{50} (µM)Standard Drug (5-Fluorouracil) IC50_{50} (µM)
This compound24.529.2
Compound 4 39.9
Compound 26 35.6

This data suggests that certain derivatives of this compound exhibit comparable or superior anticancer activity compared to established treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the benzoxazole ring significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups enhances antimicrobial efficacy.
  • Substituents at specific positions on the benzoxazole ring can improve anticancer properties.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited enhanced activity against resistant strains of Candida spp., suggesting potential for treating fungal infections resistant to conventional therapies .
  • Cytotoxicity Against Cancer Cells : Another investigation indicated that certain derivatives demonstrated cytotoxic effects on breast cancer cell lines, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name

1,3-benzoxazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITJGSMHKVXOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307653
Record name 2-hydrazino-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15062-88-1
Record name 15062-88-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193633
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazino-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDRAZINOBENZOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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